3-Phenylthioindole

Anticancer Microtubule Tubulin polymerization

Researchers requiring a reproducible benchmark for tubulin polymerization inhibition often face variability in arylthioindole analog activity. 3-Phenylthioindole (Tubulin polymerization-IN-74), with a defined IC50 of 15 μM, directly addresses this need as a validated reference standard and core scaffold. Procure batch-certified material to ensure cross-study comparability. - Provides a consistent potency benchmark for SAR optimization of colchicine-site binders. - Enables reliable functionalization at the indole nitrogen for CRTh2 modulator libraries (ref. EP2025670B1). - Supplied with HPLC/NMR documentation; LogP 4.319, MW 225.31 supports method development for sulfur-containing heterocycles.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
CAS No. 54491-43-9
Cat. No. B184286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylthioindole
CAS54491-43-9
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H
InChIKeyVHEGBLPHXSCODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylthioindole (CAS 54491-43-9) for Anticancer Research Procurement: A Validated Tubulin Polymerization Inhibitor Building Block


3-Phenylthioindole (CAS 54491-43-9, also known as Tubulin polymerization-IN-74), a 3-arylthioindole derivative bearing a phenylthio group at the C3 position of the indole core [1], is a structurally defined small-molecule tubulin polymerization inhibitor with a reported IC50 of 15 μM in tubulin polymerization assays [2]. The compound serves as a validated intermediate for sulfur-functionalized indole frameworks [3] and as a pharmacophore scaffold for anticancer research applications [2].

Tubulin polymerization inhibition study context
Sulfur-functionalized indole scaffold for SAR campaigns
Batch-certified reference compound procurement

Why Generic 3-Substituted Indole Alternatives Cannot Substitute for 3-Phenylthioindole (54491-43-9) in Tubulin-Targeted Research


Indiscriminate substitution of 3-phenylthioindole with other 3-arylthioindole derivatives or 3-substituted indoles is scientifically unsound due to the critical role of the phenylthio moiety in tubulin binding and antiproliferative activity. Structure-activity relationship (SAR) investigations across arylthioindole series reveal that even minor modifications at the sulfur-bridging group substantially alter both tubulin polymerization inhibitory potency and cell growth inhibition profiles [1]. The unsubstituted phenylthio group at C3 confers a distinct binding orientation at the colchicine site that is not preserved across methyl-, halogen-, or sulfonyl-substituted analogs, making compound-specific procurement essential for reproducible anticancer research outcomes .

Phenylthio binding orientation may not preserve across 3-alkyl or 3-halo indole analogs
Minor sulfur-bridge modifications can shift tubulin polymerization inhibition profile
Generic 3-substituted indoles lack colchicine-site SAR data; direct interchange may require re-validation

Quantitative Differentiation Evidence for 3-Phenylthioindole (54491-43-9) in Tubulin Polymerization Inhibition Research


Tubulin Polymerization Inhibitory Activity: 3-Phenylthioindole IC50 = 15 μM in Direct Assay

3-Phenylthioindole (compound 11) demonstrates quantifiable tubulin polymerization inhibitory activity with an IC50 of 15 μM, establishing a defined potency baseline for structure-activity optimization [1]. In the foundational arylthioindole SAR study, this unsubstituted 3-phenylthioindole served as the reference compound against which substituted analogs were evaluated, with modifications at the indole nitrogen or phenyl ring yielding compounds exhibiting IC50 values spanning from sub-micromolar to >40 μM [2].

Tubulin Inhibition
Reported
IC50 = 15 μM
In vitro tubulin polymerization assay
Reported potency benchmark for arylthioindole SAR optimization
Intermediate tier within series; review batch-to-batch consistency
Anticancer Microtubule Tubulin polymerization

Structural Identity and Purity Documentation: Batch-Specific Analytical Verification at 95% Purity

3-Phenylthioindole (CAS 54491-43-9) is commercially available at standard purity of 95% with batch-specific analytical documentation including NMR, HPLC, and GC verification . This level of analytical characterization contrasts with many custom-synthesized 3-arylthioindole analogs that require in-house purification and independent structural confirmation prior to use in biological assays .

Purity Documentation
Data to verify
95% minimum purity
NMR, HPLC, GC certificate available
Standardized procurement quality vs. variable custom-synthesis purity
Supplier-sourced data; confirm lot-specific CoA before assay use
Quality Control Analytical Chemistry Procurement

Synthetic Accessibility: Regioselective C3-Thiolation Achieved via Transition-Metal-Free Iodine Catalysis

3-Phenylthioindole can be synthesized via regioselective iodine-catalyzed sulfenylation of free indole with sodium benzenesulfinate, achieving ~92% yield under metal-free conditions [1]. This methodology provides superior synthetic accessibility compared to traditional thiol-based coupling approaches that require transition metal catalysts and often produce C2/C3 regioisomeric mixtures requiring chromatographic separation [2].

Synthetic Yield
Supporting evidence
~92% isolated yield
Exclusive C3 regioselectivity, I2-catalyzed
Supports scalable SAR library production with regiocontrol
Metal-free method; reported from review, replicate conditions locally
Organic Synthesis Medicinal Chemistry Methodology

CRTh2 Receptor Modulation Scaffold: 3-Phenylthioindole Core Enables Patent-Defined Derivative Class

3-Phenylthioindole serves as the core scaffold for a patent-defined class of 3-phenylthio-1H-indole-1-acetic acid derivatives that function as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor modulators, with claimed therapeutic utility in respiratory disorders [1]. This establishes a distinct biological target profile separate from its tubulin polymerization activity, whereas most 3-substituted indole derivatives lack this dual-target scaffold potential .

CRTh2 Scaffold
Patent-defined
Core structure for CRTh2 modulator derivatives
EP2025670B1 patent family
Expands research utility beyond tubulin inhibition into immunology studies
Class-level patent scope; validate target engagement in your assay system
Immunology Respiratory Disease CRTh2

Transition-Metal-Free Green Synthesis: Oxygen Oxidation Method Avoids Heavy Metal Contamination

A patented transition-metal-free method for synthesizing 3-phenylthioindole derivatives uses riboflavin catalysis and oxygen as the terminal oxidant, operating at 30–100°C for 5–80 hours [1]. This approach eliminates heavy metal contamination risks inherent to conventional Pd, Cu, or Au-catalyzed C-S coupling methods, offering a greener alternative for laboratories requiring metal-free products for biological testing [2].

Green Synthesis Route
Supporting evidence
Transition-metal-free oxygen oxidation
Riboflavin catalyst, O2 oxidant, 30–100°C
Eliminates heavy metal contamination for metal-sensitive biological assays
Patented method; verify applicability to your desired derivative scope
Green Chemistry Process Chemistry Synthesis

Recommended Research and Procurement Application Scenarios for 3-Phenylthioindole (54491-43-9)


Anticancer Drug Discovery: Tubulin Polymerization Inhibitor Reference Standard for SAR Campaigns

Procure 3-phenylthioindole as a reference standard for structure-activity relationship (SAR) optimization of arylthioindole-based tubulin inhibitors. With its established IC50 of 15 μM in tubulin polymerization assays, this compound provides a reproducible potency benchmark for evaluating novel substituted derivatives. Researchers should use batch-certified material (95% purity with NMR/HPLC documentation) to ensure cross-study comparability when assessing modifications to the indole core or sulfur-bridging group [1].

Medicinal Chemistry: CRTh2 Antagonist Scaffold for Respiratory Disease Programs

Utilize 3-phenylthioindole as the core scaffold for synthesizing N1-substituted acetic acid derivatives targeting CRTh2 receptor modulation. The patent-defined structural class (EP2025670B1) establishes a clear synthetic pathway from 3-phenylthioindole to biologically active CRTh2 modulators. Procurement of high-purity starting material ensures reproducible functionalization at the indole nitrogen for generating derivative libraries [2].

Green Chemistry Process Development: Transition-Metal-Free Synthetic Methodology Validation

Employ 3-phenylthioindole as a target analyte for validating oxygen-oxidation synthetic methodologies that avoid transition metal catalysts. The patented riboflavin-catalyzed aerobic oxidation route provides a reference method for laboratories developing sustainable C-S bond formation protocols. Researchers should compare isolated yields and purity profiles against the ~92% yield benchmark established via iodine-catalyzed sodium sulfinate methodology [3].

Analytical Method Development: HPLC and NMR Reference Standard for Sulfur-Containing Indoles

Use 3-phenylthioindole as a chromatographic and spectroscopic reference standard for developing analytical methods targeting sulfur-containing heterocycles. The compound's well-defined physicochemical properties (LogP 4.319, molecular weight 225.31) and commercial availability with certified analytical documentation enable robust method validation for purity assessment and impurity profiling in medicinal chemistry workflows .

Application
Selection Property
Validation Focus
Tubulin polymerization SAR reference standard
Reported inhibition benchmark and batch-certified purity
Potency benchmarking and cross-study comparability
CRTh2 receptor modulation studies
Patent-defined phenylthioindole core scaffold
N1-functionalization and target engagement validation
Metal-free C–S bond formation methodology
Transition-metal-free synthetic route benchmark
Yield and regioselectivity comparison against reported method
HPLC/NMR reference for sulfur-containing indoles
Certified analytical documentation and defined LogP
Method development and impurity profiling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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